8-Mercaptooctanoic acid
Overview
Description
8-Mercaptooctanoic acid, also known as 8-Thiooctanoic acid, is a carboxylic acid terminated alkanethiol. It is characterized by the presence of both thiol and carboxylic acid functional groups. This compound is notable for its ability to form self-assembled monolayers on various surfaces, particularly nanoparticles .
Mechanism of Action
Target of Action
8-Mercaptooctanoic acid, also known as 8-sulfanyloctanoic acid or MOA, primarily targets the surface of nanoparticles . It forms self-assembled monolayers (SAMs) on these surfaces, facilitating subsequent surface immobilization of other molecular species .
Mode of Action
MOA interacts with its targets (nanoparticles) by forming a self-assembled monolayer (SAM) on their surface . This interaction is facilitated by the thiol and carboxylic groups present in MOA, which aid in the surface treatment of different nanoparticles .
Biochemical Pathways
For instance, it can modify the surface of gold electrodes for quartz crystal microbalance (QCMB) measurement .
Pharmacokinetics
Its ability to form sams suggests it may have unique distribution properties, particularly in environments containing nanoparticles .
Result of Action
The primary result of MOA’s action is the formation of SAMs on nanoparticle surfaces . These SAMs can facilitate the absorption of other molecules, such as ferritin, on gold electrodes . They can also be used to prepare nitric oxide-based gold nanoparticles for macrophage photo-thermal therapy under NIR irradiation .
Action Environment
The action of MOA can be influenced by environmental factors. For instance, the solvent environment of the adsorption process can affect the quality and electrochemical properties of the formed alkanethiol layers . Furthermore, the presence of various hydrophilic terminal groups in the thiol chain can also impact the regularity of the thiol layer .
Biochemical Analysis
Biochemical Properties
8-Mercaptooctanoic acid plays a significant role in biochemical reactions due to its ability to form SAMs. These monolayers facilitate the immobilization of other molecular species on surfaces, which is crucial for various biochemical assays and sensor applications . The thiol group in this compound interacts with gold surfaces, forming strong gold-thiol bonds, while the carboxylic acid group can interact with proteins, enzymes, and other biomolecules through hydrogen bonding and electrostatic interactions . This dual functionality allows this compound to act as a linker molecule, facilitating the attachment of biomolecules to surfaces for subsequent biochemical analyses.
Cellular Effects
This compound influences various cellular processes by modifying the surface properties of nanoparticles and electrodes used in cellular assays . It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by providing a stable and functionalized surface for cell attachment and growth . The presence of this compound on surfaces can enhance the uptake of specific molecules by cells, thereby influencing cellular functions and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of SAMs on surfaces . The thiol group forms covalent bonds with gold surfaces, creating a stable monolayer. This monolayer can then interact with various biomolecules through the carboxylic acid group, facilitating enzyme inhibition or activation, and changes in gene expression . The ability of this compound to form stable and functionalized surfaces is key to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at low temperatures (-20°C), but its activity can decrease over time if not stored properly . Long-term studies have shown that this compound can maintain its functional properties for extended periods, making it suitable for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it has been shown to be non-toxic and effective in modifying surface properties for biochemical assays . At high doses, it may exhibit toxic effects, including irritation to the respiratory system and skin . It is important to determine the optimal dosage to avoid adverse effects while achieving the desired biochemical modifications.
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid metabolism . It interacts with enzymes and cofactors that facilitate the breakdown and utilization of fatty acids in cells. The presence of the thiol group allows it to participate in redox reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its ability to form SAMs on surfaces, which can affect its distribution within cellular compartments . The compound’s transport properties are crucial for its effectiveness in biochemical applications.
Subcellular Localization
This compound is primarily localized on the surfaces of nanoparticles and electrodes used in biochemical assays . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . The ability to direct this compound to specific compartments or organelles enhances its utility in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Mercaptooctanoic acid can be synthesized through the reaction of octanoic acid with thiourea, followed by hydrolysis. The reaction typically involves heating octanoic acid with thiourea in the presence of a strong acid, such as hydrochloric acid, to form the corresponding thiol .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the thiolation reaction, making the process more scalable for commercial applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted thiols.
Scientific Research Applications
8-Mercaptooctanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 6-Mercaptohexanoic acid
- 11-Mercaptoundecanoic acid
- 3-Mercaptopropionic acid
- 4-Mercaptobutyric acid
- 12-Mercaptododecanoic acid
- 16-Mercaptohexadecanoic acid
Comparison: 8-Mercaptooctanoic acid is unique due to its specific chain length and the presence of both thiol and carboxylic acid functional groups. This combination allows it to form stable self-assembled monolayers and facilitates subsequent surface immobilization of other molecular species. Compared to shorter or longer chain mercapto acids, this compound offers a balance between flexibility and stability, making it particularly useful for applications requiring precise surface modifications .
Properties
IUPAC Name |
8-sulfanyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c9-8(10)6-4-2-1-3-5-7-11/h11H,1-7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEMIKRWWMYBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225336 | |
Record name | Octanoic acid, 8-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74328-61-3 | |
Record name | Octanoic acid, 8-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074328613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 8-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Mercaptooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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